![molecular formula C21H22N6O2 B2417270 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1296317-91-3](/img/structure/B2417270.png)
2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazolo[4,3-a]quinoxalin-1-one . These derivatives have been studied for their potential as adenosine receptor antagonists .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Further investigation into the specific synthesis of this compound is needed.Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin-1-one core structure . The exact structure would need to be determined through methods such as X-ray crystallography.Scientific Research Applications
Diversified Synthesis Approaches
The synthesis of derivatives related to the specified compound involves innovative approaches, such as the Ugi four-component reaction followed by copper-catalyzed tandem reactions. These methods provide rapid access to complex fused tricyclic scaffolds, demonstrating the compound's versatility in synthetic organic chemistry (Y. An et al., 2017).
Positive Inotropic Activity
Derivatives of the specified chemical structure have been synthesized and evaluated for their positive inotropic activity, which refers to the strength of heart muscle contractions. These compounds showed favorable activity in vitro, indicating their potential for therapeutic use in cardiovascular conditions (Yan Wu et al., 2012).
Anticonvulsant Properties
Research into novel quinoxaline derivatives has identified compounds with significant anticonvulsant activities. This indicates potential applications in the treatment of seizure disorders, highlighting the compound's relevance in neurological research (Mohamed Alswah et al., 2013).
Antimicrobial Activity
Thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, given its structural similarity to known adenosine receptor antagonists, it could be investigated for potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of the DNA, including replication and transcription processes . This can lead to cell death, particularly in cancer cells, making the compound potentially useful as an anticancer agent .
Pharmacokinetics
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been evaluated for itsADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is the disruption of normal DNA functioning, which can lead to cell death . This makes the compound potentially useful as an anticancer agent. In particular, it has been shown to have anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .
properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13-9-10-15(11-14(13)2)22-18(28)12-26-21(29)27-17-8-6-5-7-16(17)23-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVVVIIBKWQXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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